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molecular formula C14H17FO4 B8575476 3-(1,3-Dioxolan-2-yl)-1-(4-fluorophenoxy)-3-methylbutan-2-one CAS No. 89635-62-1

3-(1,3-Dioxolan-2-yl)-1-(4-fluorophenoxy)-3-methylbutan-2-one

Cat. No. B8575476
M. Wt: 268.28 g/mol
InChI Key: HPUHAPWKSFHVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04639462

Procedure details

A mixture of 16.7 g (0.15 mol) of 4-fluorophenol, 29 g (0.15 mol) of 1-chloro-3-(1,3-dioxolan-2-yl)-3-methyl-2-butanone and 23.4 g (0.17 mol) of powdered potassium carbonate in 300 ml of methyl ethyl ketone is heated under reflux for 16 hours. It is allowed to cool and is filtered. The filtrate is concentrated, the residue is taken up in dichloromethane, the mixture is washed once with 5% strength sodium hydroxide solution and once with water, dried over sodium sulphate and concentrated and the residue is distilled. 29 g (72% of theory) of 3-(1,3-dioxolan-2-yl)-1-(4-fluorophenoxy)-3-methyl-2-butanone of boiling point 143° C. to 145° C./0.1 mbar are obtained. ##STR97##
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[CH2:10][C:11](=[O:20])[C:12]([CH:15]1[O:19][CH2:18][CH2:17][O:16]1)([CH3:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[O:16]1[CH2:17][CH2:18][O:19][CH:15]1[C:12]([CH3:14])([CH3:13])[C:11](=[O:20])[CH2:10][O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
29 g
Type
reactant
Smiles
ClCC(C(C)(C)C1OCCO1)=O
Name
Quantity
23.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
WASH
Type
WASH
Details
the mixture is washed once with 5% strength sodium hydroxide solution and once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C(C(COC1=CC=C(C=C1)F)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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